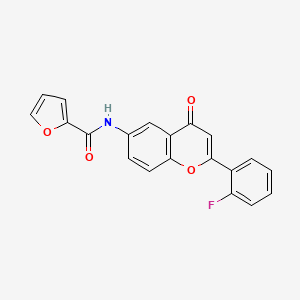

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

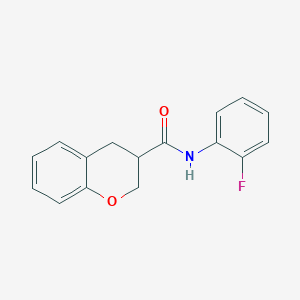

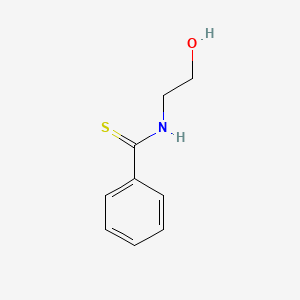

The compound "N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide" is a furan-carboxamide derivative, which is a class of compounds that have been studied for various biological activities. Furan-carboxamide derivatives have been reported to exhibit potent inhibitory effects against the influenza A H5N1 virus, as well as antibacterial activities against drug-resistant bacteria . These compounds have also been investigated for their antiallergic properties .

Synthesis Analysis

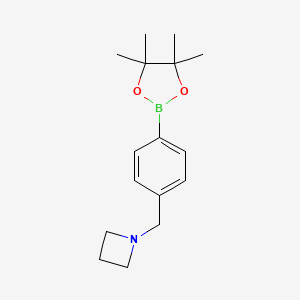

The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine in the presence of a base, such as triethylamine (Et3N), to yield high-purity products . In some cases, a [4+2]-cycloaddition reaction is employed to introduce the furan moiety into the compound . The synthesis of related compounds, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, involves the reaction between an amino-chromenone and a fluoro-substituted compound .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives, including chromene-based compounds, has been characterized using various spectroscopic techniques such as NMR, UV, and mass spectrometry . The crystal structures of some derivatives have been determined, revealing details about the conformation of the molecules, including the orientation of the amide group relative to the chromene ring .

Chemical Reactions Analysis

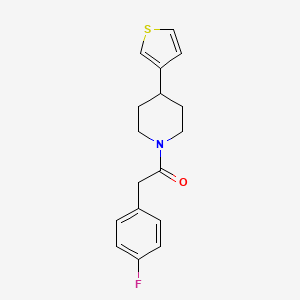

Furan-carboxamide derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to arylate the carboxamide moiety and introduce different substituents to the molecule . This modification can significantly affect the biological activity of the compounds. Additionally, the compounds can undergo rearrangements, such as the 3(2H)-furanone-2(5H)-furanone rearrangement, which is used to prepare novel amides with antiallergic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of substituents such as fluorine atoms and heterocyclic moieties can affect the compound's solubility, stability, and reactivity. These properties are crucial for the biological activity and potential therapeutic applications of the compounds. The high yield and purity of the synthesized compounds indicate a lack of side reactions and by-products, which is important for their use in biological evaluations .

科学的研究の応用

Bio-imaging Applications

A study developed a phenoxazine-based fluorescence chemosensor that could be related to the chemical structure , designed for the detection of Cd2+ and CN− ions. This sensor demonstrated significant potential in bio-imaging, specifically in live cells and zebrafish larvae, indicating its utility in biological research and environmental monitoring. The sensor exhibited turn-on fluorescence emission for Cd2+, and its complex with Cd2+ detected CN− via a turn-off fluorescence response. Such chemosensors are crucial for tracking metal ions in biological systems, contributing to our understanding of metal ion dynamics within live organisms (Ravichandiran et al., 2020).

Synthesis and Medicinal Chemistry

Another relevant study focused on the synthesis of coumarin derivatives containing cyanopyridine and furan as antimicrobial agents. This research underscores the importance of furan-carboxamide derivatives in developing new antimicrobial compounds. The synthesized compounds were tested against various bacteria and fungi, showcasing their potential as novel antimicrobial agents. Such studies are pivotal in medicinal chemistry, contributing to the development of new drugs and therapies for combating microbial resistance (Desai et al., 2017).

Material Science and Polymer Chemistry

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides represent a sustainable alternative to polyphthalamides in high-performance materials. This research highlights the application of furan derivatives in synthesizing environmentally friendly polymers with commercial potential. The study demonstrated the successful production of poly(octamethylene furanamide) via enzymatic polymerization, offering insights into sustainable material synthesis and the potential of furan derivatives in green chemistry (Jiang et al., 2015).

作用機序

Target of action

Many compounds with similar structures are known to interact with various receptors in the body. For example, indole derivatives are known to bind with high affinity to multiple receptors .

Mode of action

The interaction of these compounds with their targets often results in changes in cellular processes. For instance, some indole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities .

Biochemical pathways

The affected pathways and their downstream effects would depend on the specific targets of the compound. For instance, some indole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways these enzymes are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. For example, the metabolism of new fentanyl analogs generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, some indole derivatives have been found to have antiviral effects, inhibiting the replication of certain viruses .

特性

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO4/c21-15-5-2-1-4-13(15)19-11-16(23)14-10-12(7-8-17(14)26-19)22-20(24)18-6-3-9-25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJRBLTZEBAJQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2502170.png)

![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)

![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2502176.png)

![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)

![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)